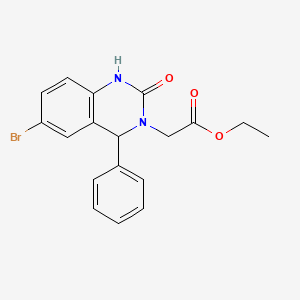

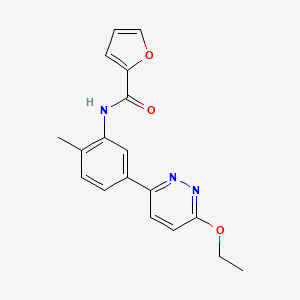

![molecular formula C25H28N2O5 B2733714 2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-97-4](/img/structure/B2733714.png)

2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and have diverse activities . The compound also contains a chromeno[2,3-c]pyrrole-3,9-dione group, which is a fused ring system .

Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. The pyrrole ring is a five-membered ring with one nitrogen atom . The chromeno[2,3-c]pyrrole-3,9-dione group is a fused ring system .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions . They can react with electrophiles at the 2-position, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrole compounds are generally polar and can participate in hydrogen bonding .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases . Researchers are exploring its efficacy and safety profiles through preclinical and clinical trials.

Biochemical Research

In biochemical research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its ability to bind selectively to certain enzymes makes it a valuable tool for understanding enzyme mechanisms and for the development of enzyme inhibitors . This application is crucial for drug discovery and the development of therapeutic agents.

Material Science

The compound’s unique properties make it useful in material science, particularly in the development of new polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the materials . Additionally, it is being studied for its potential in creating responsive materials that change properties under specific conditions.

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of a wide range of derivatives, which can be used in various chemical reactions and processes . This application is essential for the development of new synthetic methodologies and the production of fine chemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug design. Its structural features allow for the optimization of its pharmacokinetic and pharmacodynamic properties. Researchers modify its structure to enhance its efficacy, reduce toxicity, and improve its overall drug-like properties.

These applications highlight the versatility and importance of 2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in various scientific fields. Each application provides valuable insights and advancements in research and technology.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[2-(diethylamino)ethyl]-6-methoxy-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-5-26(6-2)12-13-27-22(16-8-7-9-17(14-16)30-3)21-23(28)19-11-10-18(31-4)15-20(19)32-24(21)25(27)29/h7-11,14-15,22H,5-6,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKXDWHYROBBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

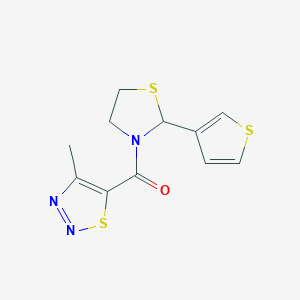

![N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733632.png)

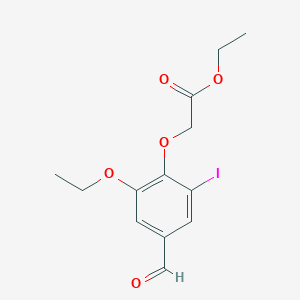

![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

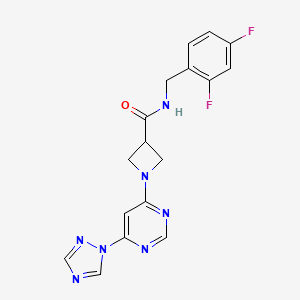

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)

![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)

![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)

![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)